molecular formula C9H10N2O3 B14257783 2-Hydroxy-5-methylbenzene-1,3-dicarboxamide CAS No. 240813-55-2

2-Hydroxy-5-methylbenzene-1,3-dicarboxamide

Cat. No.: B14257783
CAS No.: 240813-55-2
M. Wt: 194.19 g/mol
InChI Key: WCZBSLNVIHLXOI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and two carboxamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzene-1,3-dicarboxamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 2-hydroxy-5-methylbenzene-1,3-diamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-methylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzoic acid: Similar structure but lacks the carboxamide groups.

    2-Hydroxy-5-methylbenzaldehyde: Contains an aldehyde group instead of carboxamide groups.

    2-Hydroxy-5-methylbenzene-1,3-diamine: Contains amine groups instead of carboxamide groups.

Uniqueness

2-Hydroxy-5-methylbenzene-1,3-dicarboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the benzene ring

Properties

CAS No.

240813-55-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-5-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-4-2-5(8(10)13)7(12)6(3-4)9(11)14/h2-3,12H,1H3,(H2,10,13)(H2,11,14)

InChI Key

WCZBSLNVIHLXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N)O)C(=O)N

Origin of Product

United States

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